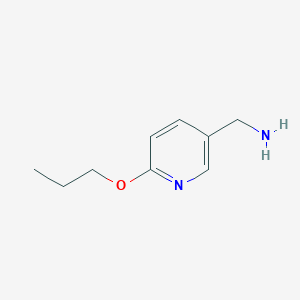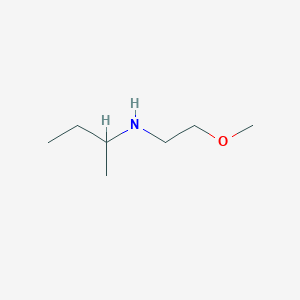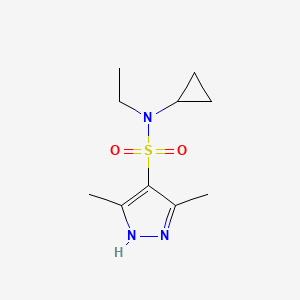![molecular formula C10H10N2O4S B1519642 Acide 3-[(cyanométhyl)sulfamoyl]-4-méthylbenzoïque CAS No. 1051333-34-6](/img/structure/B1519642.png)
Acide 3-[(cyanométhyl)sulfamoyl]-4-méthylbenzoïque
Vue d'ensemble
Description
3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid is a chemical compound with the molecular formula C10H10N2O4S It is characterized by a benzene ring substituted with a methyl group, a cyano group, and a sulfamoyl group
Applications De Recherche Scientifique
3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzoic acid as the starting material.
Cyanomethylation: The carboxylic acid group is converted to a cyano group using reagents such as cyanogen bromide or sodium cyanide.
Sulfamoylation: The cyano group is then converted to a sulfamoyl group using sulfamoyl chloride or sulfamide in the presence of a base.
Purification: The final product is purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: In an industrial setting, the production of 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid may involve continuous flow reactors and large-scale synthesis techniques to ensure high yield and purity. The process is optimized to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas with a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Amines derived from the cyano group.
Substitution Products: Substituted sulfamoyl derivatives.
Mécanisme D'action
The mechanism by which 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid exerts its effects involves its interaction with molecular targets and pathways. The sulfamoyl group can act as a leaving group in nucleophilic substitution reactions, while the cyano group can participate in nucleophilic addition reactions. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid is unique due to its specific combination of functional groups. Similar compounds include:
4-Methylbenzoic acid: Lacks the cyano and sulfamoyl groups.
Cyanomethylsulfonic acid: Lacks the methyl group on the benzene ring.
Sulfamoylbenzoic acid: Lacks the cyano group.
Propriétés
IUPAC Name |
3-(cyanomethylsulfamoyl)-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-7-2-3-8(10(13)14)6-9(7)17(15,16)12-5-4-11/h2-3,6,12H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTQRKUVVKQARB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(4-Sulfamoylphenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B1519560.png)





![1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B1519570.png)




![4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1519576.png)
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1519577.png)

